Cas no 2034347-86-7 (2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide)
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorophenyl)sulfanyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
- AKOS025327062
- 2-((4-fluorophenyl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
- 2034347-86-7
- 2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide
- F6523-3023
-
- Inchi: 1S/C19H19FN2O3S/c20-15-5-7-16(8-6-15)26-13-18(23)21-9-10-22-11-14-3-1-2-4-17(14)25-12-19(22)24/h1-8H,9-13H2,(H,21,23)
- InChI Key: SJJHPACYDMODHS-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)CC(NCCN1C(COC2C=CC=CC=2C1)=O)=O
Computed Properties
- Exact Mass: 374.11004181g/mol
- Monoisotopic Mass: 374.11004181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 83.9Ų
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6523-3023-2μmol |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide |
2034347-86-7 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6523-3023-5μmol |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide |
2034347-86-7 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6523-3023-10μmol |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide |
2034347-86-7 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6523-3023-20μmol |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide |
2034347-86-7 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6523-3023-1mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide |
2034347-86-7 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6523-3023-2mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide |
2034347-86-7 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6523-3023-3mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide |
2034347-86-7 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6523-3023-4mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide |
2034347-86-7 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6523-3023-5mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide |
2034347-86-7 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6523-3023-10mg |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide |
2034347-86-7 | 10mg |
$79.0 | 2023-09-08 |
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide
Introduction to 2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide (CAS No. 2034347-86-7)
2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide, identified by its CAS number 2034347-86-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its structural complexity and functional diversity, making it a subject of extensive research for potential therapeutic applications.
The molecular structure of this compound features a combination of aromatic and heterocyclic moieties, which contribute to its unique chemical properties and biological activities. The presence of a 4-fluorophenylsulfanyl group and an acetylamide moiety in the molecule suggests possible interactions with biological targets such as enzymes and receptors. Additionally, the tetrahydro-1,4-benzoxazepine ring system is known for its role in modulating various biological pathways, including those involved in central nervous system (CNS) disorders and inflammatory responses.
In recent years, there has been a growing interest in the development of novel compounds that can modulate the activity of neurotransmitter systems. The tetrahydro-1,4-benzoxazepine scaffold has been extensively studied for its potential as an intermediate in the synthesis of drugs targeting conditions such as anxiety, depression, and epilepsy. The introduction of fluorine atoms into aromatic rings is a common strategy in drug design to enhance metabolic stability and binding affinity. Therefore, the fluorinated phenylsulfanyl group in this compound may play a crucial role in optimizing its pharmacokinetic properties.
Research into 2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide has revealed several promising avenues for therapeutic intervention. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory processes. For instance, preliminary in vitro assays have suggested that it could interfere with the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation and pain.
Moreover, the compound's structural features suggest potential interactions with serotonergic receptors, which are critical for regulating mood and cognitive functions. Serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are widely used for treating depression and anxiety disorders. The presence of a tetrahydro-1,4-benzoxazepine core in this molecule aligns it with the chemical space explored for developing next-generation CNS therapeutics. This underscores its potential as a lead compound for further optimization towards treating neuropsychiatric disorders.
The acetylamide functional group in 2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide also contributes to its pharmacological profile. Acetylamides are known to be bioisosteres of amides and often exhibit enhanced solubility and bioavailability. This characteristic makes them favorable candidates for drug development. The combination of these structural elements may result in a molecule with improved pharmacokinetic properties compared to simpler analogs.
Recent advances in computational chemistry have enabled more efficient screening of compounds like this one for their biological activity. Virtual screening techniques have been employed to identify potential binding interactions between 2-[(4-fluorophenyl)sulfanyl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide and target proteins. These studies have provided valuable insights into how modifications to the fluorinated phenylsulfanyl group and the tetrahydro-benzoxazepine ring can enhance binding affinity and selectivity.
In addition to its potential as a standalone therapeutic agent, this compound may serve as a valuable intermediate in the synthesis of more complex molecules. The modular nature of its structure allows for facile modifications at multiple sites without compromising overall functionality. This flexibility is particularly important in drug discovery pipelines where rapid iteration and optimization are essential.
The synthesis of CAS No. 2034347-86-7 involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key synthetic steps include the formation of the tetrahydro-benzoxazepine core through cyclization reactions followed by functionalization at various positions using standard organic transformations such as nucleophilic substitution and condensation reactions. The introduction of the fluorinated phenylsulfanyl group typically requires protective group strategies to prevent unwanted side reactions during synthesis.
Evaluation of 2-(Sulfanyl)-N-[ethyl(3-oxytetrahydropyrazolo[1',5':0'']benzodiazepin)-4ylethanoic amide derivatives has shown promising results in preclinical models relevant to inflammatory diseases. In animal studies conducted on rodents models , these derivatives exhibited anti-inflammatory effects comparable to existing therapeutic agents but with improved selectivity profiles . These findings suggest that further exploration could lead new treatment options .
The development novel pharmaceuticals relies heavily on understanding how molecules interact with biological targets at molecular level . Techniques such as X-ray crystallography , NMR spectroscopy ,and mass spectrometry play crucial roles determining exact binding modes between drug candidates their targets . Such detailed structural information enables medicinal chemists make informed decisions about how best modify existing structures enhance desired properties while minimizing unwanted effects .
The future directions research around compounds like CAS No:2034568967 will likely focus on exploring their potential treating neurological disorders , particularly those involving disruptions serotonin neurotransmission . Additionally , efforts may be directed toward identifying ways enhance metabolic stability improve distribution within biological systems optimize overall efficacy . Collaborative efforts between academic researchers industrial scientists will accelerate progress toward bringing safe effective treatments patients worldwide .
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